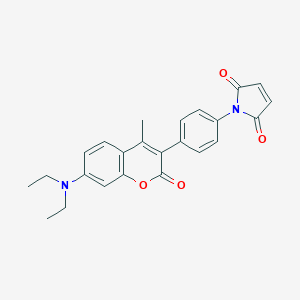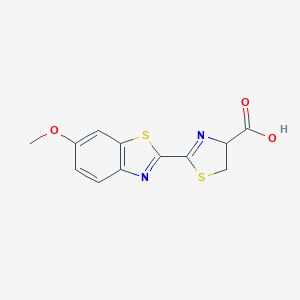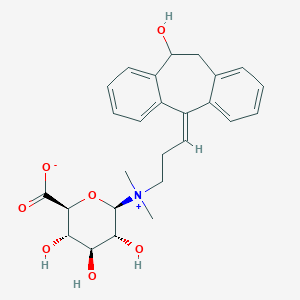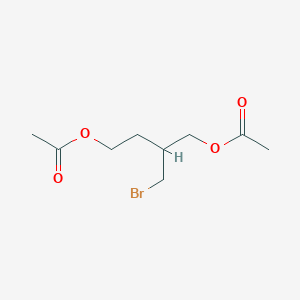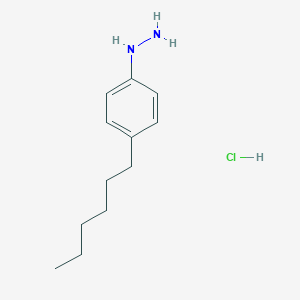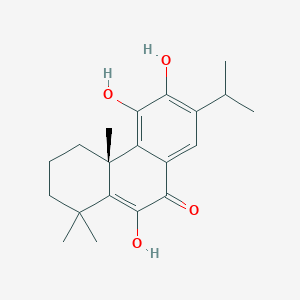
14-deoxycoleon U
Übersicht
Beschreibung
14-deoxycoleon U is a natural abietane-type diterpene . It has been found to exhibit anti-termitic activity and is highly active against both wood-decay fungi . It also shows antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Micrococcus luteus .
Molecular Structure Analysis
The molecular formula of 14-deoxycoleon U is C20H26O4 . Its average mass is 330.418 Da and its monoisotopic mass is 330.183105 Da .Physical And Chemical Properties Analysis
14-deoxycoleon U is a yellow powder . Its density is 1.3±0.1 g/cm3, boiling point is 544.4±50.0 °C at 760 mmHg, and vapor pressure is 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 91.6±0.4 cm3 and a molar volume of 263.5±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of lung adenocarcinoma .
Summary of the Application
14-Deoxycoleon U is a natural abietane-type diterpene that has shown inhibitory effects on tumor cell proliferation . This suggests that 14-Deoxycoleon U may be a potent anti-cancerous lead compound for lung cancer treatment .
Methods of Application or Experimental Procedures
In the study, the cell viability and apoptosis morphology of 14-Deoxycoleon U-treated A549 and LLC cells were explored using cell counting kit-8 assay and Hoechst 33258 staining . The protein expressions about apoptosis, endoplasmic reticulum (ER) stress, autophagy, and cell cycle were measured using Western blot . The autophagosome formation of 14-Deoxycoleon U-treated A549 cells was visualized using a confocal microscopy .
Results or Outcomes
The results indicated that 14-Deoxycoleon U significantly inhibited A549 and LLC cell proliferation in a dose-dependent manner via caspase-dependent apoptosis . Furthermore, apoptosis of both cells was mediated by 14-Deoxycoleon U-induced ER stress . In addition, 14-Deoxycoleon U-induced A549 and LLC cell autophagy, thus promoting their death . Moreover, 14-Deoxycoleon U-induced cell cycle arrest in both cells via inhibition of cyclin D3, cyclin-dependent kinase 6, CDC2 and up-regulation of p21 . In vivo results showed that administration of 14-Deoxycoleon U significantly suppressed LLC growth .
Application in Dietary Supplements
Specific Scientific Field
This application falls under the field of Nutrition and Dietary Supplements .
Summary of the Application
14-Deoxycoleon U is the major compound in Fr. 2, and it is likely that the active compound inducing fatty liver in CFE is 14-Deoxycoleon U .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
An in vivo mouse study revealed that 14-deoxycoleon U had no effect on the liver . These findings will facilitate the preparation of standardized safe CFE ingredients for dietary supplements .
Application in Pest Control
Specific Scientific Field
This application falls under the field of Pest Control .
Summary of the Application
14-Deoxycoleon U has been found to have anti-termitic activity . It is highly active against both wood-decay fungi , making it a potential natural solution for pest control in timber industries.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Application in Antibacterial Treatments
Specific Scientific Field
This application falls under the field of Microbiology , specifically in the treatment of infections caused by Gram-positive bacteria .
Summary of the Application
14-Deoxycoleon U shows antibacterial activity against the Gram-positive bacteria Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Micrococcus luteus .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The compound has shown promising antibacterial activity against several strains of Gram-positive bacteria . This suggests potential uses in the development of new antibacterial treatments.
Application in Antifection
Specific Scientific Field
This application falls under the field of Antifection .
Summary of the Application
14-Deoxycoleon U has strong antifeedant activity . It also shows remarkable inhibitory activities against 17α-hydroxylase/ C17,20-lyase(CYP17), and it also shows strong cytotoxic activities against HL60 and K562 human leukemia cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Application in Botanical Bio-Herbicides
Specific Scientific Field
This application falls under the field of Botanical Bio-Herbicides .
Summary of the Application
14-Deoxycoleon U is used as a natural botanical molecule in botanical bio-herbicides .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Zukünftige Richtungen
14-deoxycoleon U has shown potential as an anti-cancerous lead compound for lung cancer treatment . Further investigations are required to clarify the relationship between 14-deoxycoleon U-induced apoptosis and cell cycle arrest . It may also be worthwhile to explore its potential applications in treating other types of cancer or diseases.
Eigenschaften
IUPAC Name |
(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFALZMZLBCVCD-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316595 | |
| Record name | 14-Deoxycoleon U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-deoxycoleon U | |
CAS RN |
88664-09-9 | |
| Record name | 14-Deoxycoleon U | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88664-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-Deoxycoleon U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



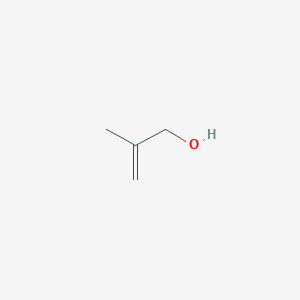
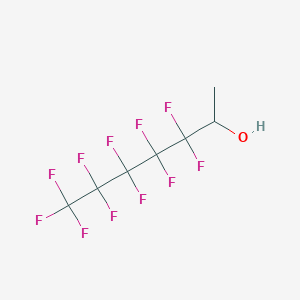
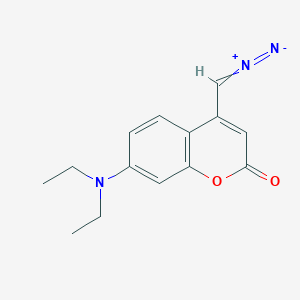
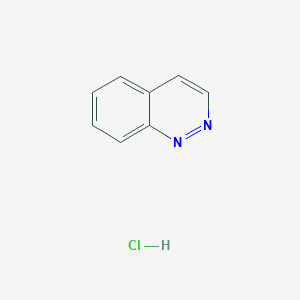
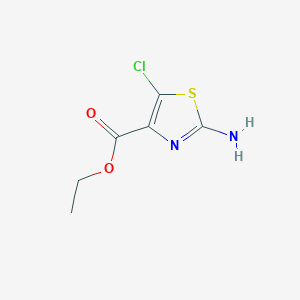
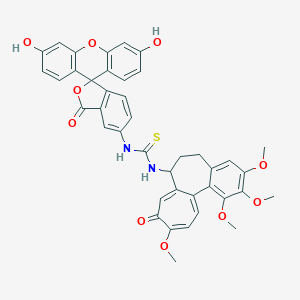
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
